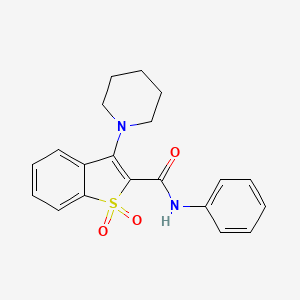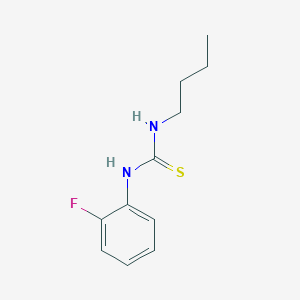
N-phenyl-3-(1-piperidinyl)-1-benzothiophene-2-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-3-(1-piperidinyl)-1-benzothiophene-2-carboxamide 1,1-dioxide, commonly known as PBTD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PBTD is a member of the benzothiophene family of compounds, which are known to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of PBTD involves its ability to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cell survival and proliferation. PBTD also activates the caspase pathway, which leads to apoptosis in cancer cells. In addition, PBTD has been shown to inhibit the expression of angiogenic factors, which are involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
PBTD has been shown to exhibit a wide range of biochemical and physiological effects, including antitumor, anti-inflammatory, and antimicrobial properties. PBTD has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR pathway. PBTD also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, PBTD has been shown to exhibit antimicrobial properties by inhibiting the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of PBTD is its potent antitumor activity against a variety of cancer cell lines. PBTD has also been shown to exhibit anti-inflammatory and antimicrobial properties, which make it a promising therapeutic agent for a wide range of diseases. However, one of the limitations of PBTD is its toxicity at high doses, which may limit its clinical use.
Future Directions
There are several future directions for the study of PBTD. One area of research is the development of more potent analogs of PBTD that exhibit lower toxicity and higher antitumor activity. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of PBTD, which will provide valuable information for the development of clinical trials. Finally, the use of PBTD in combination with other therapeutic agents, such as chemotherapy and immunotherapy, is an area of research that holds great promise for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of PBTD involves a multistep process that begins with the reaction of 2-bromoaniline with piperidine to form N-(1-piperidinyl)-2-bromoaniline. This intermediate is then reacted with 2-mercaptobenzoic acid to form N-(1-piperidinyl)-2-(benzoic acidthio)-aniline. The final step involves the oxidation of this intermediate with hydrogen peroxide to form N-phenyl-3-(1-piperidinyl)-1-benzothiophene-2-carboxamide 1,1-dioxide.
Scientific Research Applications
PBTD has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that PBTD exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. PBTD has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.
properties
IUPAC Name |
1,1-dioxo-N-phenyl-3-piperidin-1-yl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-20(21-15-9-3-1-4-10-15)19-18(22-13-7-2-8-14-22)16-11-5-6-12-17(16)26(19,24)25/h1,3-6,9-12H,2,7-8,13-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKZJHIBAPAUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Dioxo-N-phenyl-3-(piperidin-1-YL)-1lambda6-benzothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-chloro-5-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956518.png)
![5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B4956527.png)
![2-(4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B4956553.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4956564.png)
![ethyl 5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4956569.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)-N'-phenylthiourea](/img/structure/B4956574.png)
![4-[(4-chlorobenzyl)oxy]-N-(2-chlorophenyl)-3-methoxybenzamide](/img/structure/B4956575.png)
![2-(2-bromophenyl)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4956577.png)

![2-(1-cyclohexen-1-yl)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4956584.png)
![1-[2-(2,4-difluorophenoxy)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B4956590.png)
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B4956591.png)
![ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate](/img/structure/B4956608.png)